molecular formula C9H8N2O4S B2526876 Cyanomethyl 3-sulfamoylbenzoate CAS No. 929972-75-8

Cyanomethyl 3-sulfamoylbenzoate

Cat. No.: B2526876
CAS No.: 929972-75-8
M. Wt: 240.23
InChI Key: LOFQLHADYYGGAN-UHFFFAOYSA-N
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Description

Cyanomethyl 3-sulfamoylbenzoate is a chemical compound with the molecular formula C9H8N2O4S. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a cyanomethyl group attached to a 3-sulfamoylbenzoate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyanomethyl 3-sulfamoylbenzoate typically involves the reaction of 3-sulfamoylbenzoic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Cyanomethyl 3-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cyanomethyl 3-sulfamoylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyanomethyl 3-sulfamoylbenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer effects .

Comparison with Similar Compounds

  • Cyanomethyl 4-sulfamoylbenzoate
  • Cyanomethyl 2-sulfamoylbenzoate
  • Methyl 3-sulfamoylbenzoate

Comparison: Cyanomethyl 3-sulfamoylbenzoate is unique due to the position of the sulfamoyl group on the benzene ring, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

cyanomethyl 3-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4S/c10-4-5-15-9(12)7-2-1-3-8(6-7)16(11,13)14/h1-3,6H,5H2,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFQLHADYYGGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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